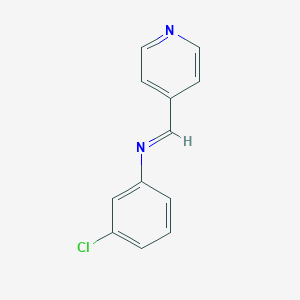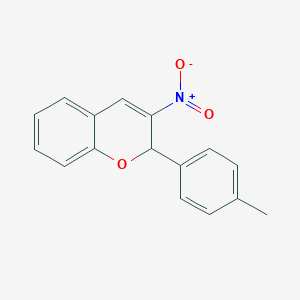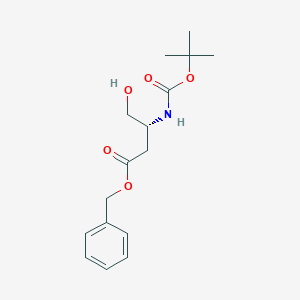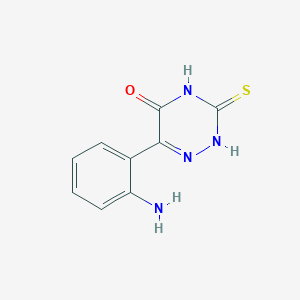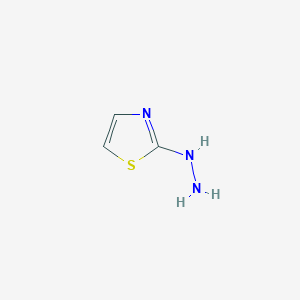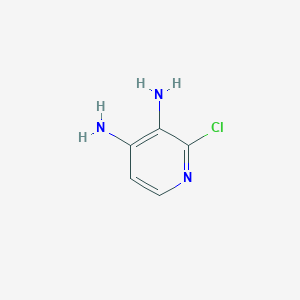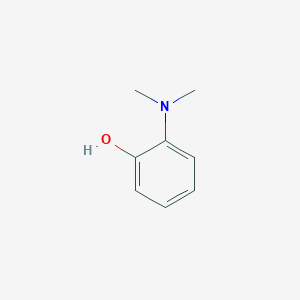
2-(二甲氨基)苯酚
描述
“2-(Dimethylamino)phenol” is a chemical compound with the formula C8H11NO. It is also known by other names such as 2-Aminophenol, N,N-dimethyl- . It can be used in the preparation of ortho-aminomethylphenols and their derivatives, possessing antibacterial and antifungal activity .
Synthesis Analysis
A scalable and green one-minute synthesis of substituted phenols has been developed. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .
Molecular Structure Analysis
The molecular structure of “2-(Dimethylamino)phenol” consists of a phenol group with a dimethylamino group attached to the second carbon atom in the phenol ring . The molecular weight of this compound is 137.1790 .
Chemical Reactions Analysis
Phenols, including “2-(Dimethylamino)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Dimethylamino)phenol” include a molecular weight of 137.1790 . More specific properties such as density, boiling point, and vapor pressure were not found in the search results.
科学研究应用
合成与化学性质
铜(I)催化的合成:徐等人(2010 年)讨论了 2-(苯硫代)苯酚的合成,其中二甲基亚砜在铜(I)催化的 C-S 偶联/C-H 官能化过程中用作氧化剂。该合成涉及 CuI/L [L = (E)-3-(二甲氨基)-1-(2-羟基苯基)丙-2-烯-1-酮] 催化剂体系 (徐、万、毛和潘,2010).
核磁共振光谱和 X 射线衍射:科滕等人(1993 年)研究了 2-[(二甲氨基)甲基]苯酚的锂和钠酚盐及其固态结构。使用可变温度 1 H 和 13 C 核磁共振光谱研究了这些配合物,并通过 X 射线衍射确定了它们的结构 (科滕、沙夫、雅斯特热布斯基、霍格海德、斯梅茨、斯佩克和伯斯马,1993).
官能团测定:埃夫图申科、扎伊采夫和伊万诺夫(2003 年)研究了 2,4,6-三[(二甲氨基)甲基]苯酚的光学和解离性质。他们使用非水溶剂中的电位滴定法测定了这些化合物中官能团的比率 (埃夫图申科、扎伊采夫和伊万诺夫,2003).
生物和环境影响
红细胞中氧化应激诱导:布科夫斯卡、米哈洛维奇和杜达(2007 年)观察到 3-(二甲氨基)苯酚在人红细胞中诱导氧化应激,导致细胞形态和酶活性发生变化。该化合物是尿素类除草剂和苯氧基除草剂的转化产物 (布科夫斯卡、米哈洛维奇和杜达,2007).
高铁血红蛋白形成和谷胱甘肽 S-共轭物:路德维希和艾耶(1994、1995 年)探讨了 4-二甲氨基苯酚 (DMAP) 及其谷胱甘肽 S-共轭物如何与高铁血红蛋白相互作用,表明涉及与醌型中间体的顺序氧化/加成反应 (路德维希和艾耶,1994), (路德维希和艾耶,1995).
DNA 和促凋亡活性:韦塞尔科夫等人(2003 年)研究了具有氨基烷基侧链的合成苯恶嗪药物,发现末端的二甲氨基对肿瘤抑制活性和 DNA 结合特性至关重要 (韦塞尔科夫、马列耶夫、格利宾、卡拉瓦耶夫和戴维斯,2003).
新应用和配合物
用于 DNA 探测的金属(II)配合物:拉尼等人(2020 年)合成了具有 2,4,6-三[(二甲氨基)甲基]-苯酚的席夫碱配体及其金属(II)配合物,这些配体表现出显着的 DNA 相互作用和潜在的抗癌特性 (拉尼、凯萨万、哈西娜、瓦拉塔拉杰、拉杰什和拉贾戈帕尔,2020).
季铵官能化聚合物:李等人(2014 年)使用 2,4,6-三(二甲氨基甲基)-苯酚开发了一种新型季铵官能化聚(2,6-二甲基-1,4-苯撑氧)(PPO-TQA)。该聚合物表现出高电导率,并具有用作碱性阴离子交换膜的潜力 (李、刘、苗、金和白,2014).
作用机制
Target of Action
2-Dimethylaminophenol, also known as 2-(Dimethylamino)phenol, is an organic compound . .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur within a cell, and any compound can potentially affect multiple pathways, leading to downstream effects .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . The ADME properties of 2-Dimethylaminophenol are not well-documented in the available literature. These properties can significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For 2-Dimethylaminophenol, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . .
属性
IUPAC Name |
2-(dimethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABZJZJXPSZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6091558 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-22-4 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IC0S2JE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Dimethylaminophenol participate in the oxidation of haemoglobin?
A1: 2-Dimethylaminophenol is a key intermediate in the autocatalytic oxidation of haemoglobin to ferrihaemoglobin (methemoglobin) by dimethylaniline N-oxide (DANO). [] This process involves a series of reactions where DANO interacts with ferrihaemoglobin or ferricytochrome c, generating N-methylaniline and 2-dimethylaminophenol as products. [] These two compounds then undergo oxidative condensation to form a leuco compound, 2-dimethylamino-4-(N-methylanilino)phenol. [, ] Further oxidation of this leuco compound yields a purple dye, which contributes to the autocatalytic cycle of ferrihaemoglobin formation. []
Q2: What is the structure of the leuco compound formed during the reaction of 2-Dimethylaminophenol with N-methylaniline?
A2: X-ray analysis revealed the leuco compound's structure to be 2-dimethylamino-4-(N-methylanilino)phenol. [, ] This confirms it as the product of N-methylaniline and 2-dimethylaminophenol condensation. []
Q3: Beyond haemoglobin oxidation, what other reactions is 2-Dimethylaminophenol involved in?
A3: 2-Dimethylaminophenols, along with malononitrile, are key building blocks in the synthesis of chromenochromenes. [, ] This process relies on the in situ generation of o-quinone methides from phenolic Mannich bases, which then undergo cycloaddition with 2-aminochromene-3-carbonitrile intermediates (themselves derived from Mannich bases and malononitrile). []
Q4: Can you elaborate on the structure of 2-Dimethylaminophenol and its potential toxicity?
A4: 2-Dimethylaminophenol is a substituted phenol with electron-releasing dimethylamino group. This characteristic allows it to form potentially toxic phenoxyl-free radicals. [] In the context of cigarette smoke, 2-Dimethylaminophenol is identified as one of the most toxic phenols present. []
Q5: Are there any known applications of 2-Dimethylaminophenol in organic synthesis?
A5: 2-Dimethylaminophenol plays a crucial role in proving the structure of Mannich bases of benzoxazolone. [] This is achieved by converting the Mannich base to chloromethyl-benzoxazolone and subsequently reducing it to 2-dimethylaminophenol using lithium aluminum hydride. []
Q6: What analytical techniques are used to study 2-Dimethylaminophenol?
A6: Various methods are employed to analyze 2-Dimethylaminophenol and its derivatives. X-ray analysis has been crucial in elucidating the structure of the leuco compound formed during the reaction with N-methylaniline. [, ] Furthermore, chemical and physicochemical methods are employed to confirm the structure and study the reaction mechanisms. [, ] Identification and quantification of 2-Dimethylaminophenol in complex mixtures like cigarette smoke likely involves techniques like gas chromatography and mass spectrometry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


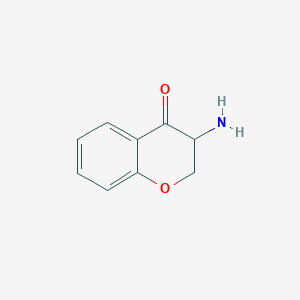
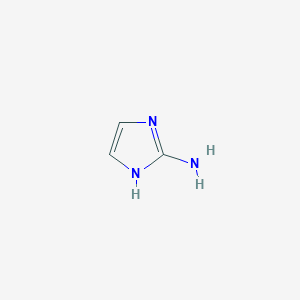
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)
